![molecular formula C15H11Br2N5O4 B4623756 N-(2,4-dibromophenyl)-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4623756.png)
N-(2,4-dibromophenyl)-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-isoxazolecarboxamide
Overview
Description
N-(2,4-dibromophenyl)-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C15H11Br2N5O4 and its molecular weight is 485.09 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,4-dibromophenyl)-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-isoxazolecarboxamide is 484.91573 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2,4-dibromophenyl)-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-isoxazolecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dibromophenyl)-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-isoxazolecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Compounds containing pyrazole or isoxazole rings are often synthesized and characterized to explore their chemical properties and potential applications. For instance, the synthesis of novel pyrazole-3,4-dicarboxamides bearing biologically active sulfonamide moieties as potential carbonic anhydrase inhibitors showcases the intricate methodologies employed in creating compounds with desired biological activities (Mert et al., 2015). Similarly, the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives and their evaluation for cytotoxic activity against cancer cells highlight the potential therapeutic applications of these compounds (Hassan, Hafez, & Osman, 2014).
Biological Activities and Potential Therapeutic Applications
Several studies have focused on the biological activities of pyrazole and isoxazole derivatives, particularly their potential as anticancer agents and enzyme inhibitors. For example, benzothiazole derivatives, including pyrazole carboxamide analogs, have been synthesized and evaluated for their potent antitumor properties, demonstrating significant inhibitory effects on tumor growth (Yoshida et al., 2005). Furthermore, metal complexes of heterocyclic sulfonamide, incorporating pyrazole carboxamide structures, have shown to possess strong carbonic anhydrase inhibitory properties, indicating their potential in treating conditions related to enzyme dysregulation (Büyükkıdan et al., 2013).
Chemical Properties and Reactions
Research into the chemical properties and reactions of compounds with pyrazole and isoxazole rings aids in the development of new synthetic methodologies and materials. The study on heteroaromatic compounds, including syntheses and reactions of α-acetylenic ketones containing the nitrofuran ring, offers insights into the versatility of these compounds in organic synthesis, paving the way for the creation of new molecules with varied functionalities (Sasaki & Yoshioka, 1971).
properties
IUPAC Name |
N-(2,4-dibromophenyl)-5-methyl-4-[(4-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2N5O4/c1-8-11(7-21-6-10(5-18-21)22(24)25)14(20-26-8)15(23)19-13-3-2-9(16)4-12(13)17/h2-6H,7H2,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMYUFMEEKPTDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)NC2=C(C=C(C=C2)Br)Br)CN3C=C(C=N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dibromophenyl)-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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